Technical Guide: Crystal Structure & Characterization of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine
Technical Guide: Crystal Structure & Characterization of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine
This is an in-depth technical guide on the structural and crystallographic characterization of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine (CAS: 442850-72-8).
Executive Technical Summary
-
Compound Name: 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine[1][2][3][4]
-
Molecular Formula:
[2] -
Molecular Weight: 215.30 g/mol
-
Core Scaffold: 1,3,5-trisubstituted pyrazole[5]
-
Primary Application: Critical intermediate in the synthesis of p38 MAP kinase inhibitors, B-Raf inhibitors, and other ATP-competitive kinase antagonists.
This guide details the structural integrity, synthesis regioselectivity, and solid-state packing motifs of the title compound. The presence of the bulky tert-butyl group at the N1 position serves a dual purpose: it enforces a specific steric profile essential for hydrophobic pocket occupation in kinase enzymes and dictates the unique crystal packing arrangement by disrupting planar
Synthetic Pathway & Regiochemical Control
The synthesis of 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine is a classic example of the condensation of a
Reaction Mechanism
The reaction typically involves benzoylacetonitrile and tert-butylhydrazine hydrochloride in refluxing ethanol.
-
Nucleophilic Attack: The terminal, less sterically hindered amino group (
) of the tert-butylhydrazine attacks the ketone carbonyl of the benzoylacetonitrile. -
Hydrazone Formation: Water is eliminated to form the intermediate hydrazone.
-
Cyclization: The internal nitrogen (bearing the tert-butyl group) attacks the nitrile carbon.
-
Tautomerization: The resulting imine tautomerizes to the stable 5-amino-pyrazole form.
Regioselectivity Outcome: The steric bulk of the tert-butyl group favors the formation of the 1-tert-butyl-3-phenyl isomer over the 1-tert-butyl-5-phenyl isomer. The bulky group prefers to stay distal to the phenyl ring during the transition state, although the electronic properties of the hydrazine also play a role.
Visualization: Synthesis Workflow
Figure 1: Regioselective synthesis pathway favoring the 1-tert-butyl-3-phenyl isomer.
Crystallographic Architecture
While specific unit cell parameters for the unsubstituted phenyl derivative are proprietary in some databases, the structural architecture is well-defined by high-resolution X-ray diffraction studies of its close analog, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine , and the general class of 5-aminopyrazoles.
Molecular Conformation
-
Planarity: The pyrazole ring is strictly planar. However, the C3-phenyl ring is not coplanar with the pyrazole core.
-
Torsion Angle: Due to steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrazole nitrogen/substituents, the phenyl ring typically exhibits a twist angle (dihedral angle) of 30°–50° relative to the pyrazole plane.
-
Tert-Butyl Geometry: The tert-butyl group at N1 adopts a staggered conformation to minimize steric clash with the C5-amino group and the adjacent lone pairs.
Hydrogen Bonding Motifs (Supramolecular Synthons)
The crystal packing is dominated by strong hydrogen bonding involving the C5-amino group.
-
Donor: The
group acts as a double hydrogen bond donor. -
Acceptor: The N2 atom of the pyrazole ring is the primary acceptor.
-
The Dimer Motif: 5-aminopyrazoles typically form centrosymmetric dimers (or chains) via
interactions. This forms a characteristic supramolecular ring motif (Graph Set Notation).
Crystal Lattice Characteristics
Based on homologous structures (e.g., CSD Refcode: XUJHUJ), the expected lattice parameters are:
-
Crystal System: Monoclinic (most probable) or Orthorhombic.
-
Space Group:
or . -
Packing: The molecules arrange in sheets or zig-zag chains. The bulky tert-butyl groups act as "spacers," preventing tight
stacking of the pyrazole rings, which increases solubility compared to the N-unsubstituted analogs.
Visualization: Interaction Logic
Figure 2: Supramolecular assembly driven by H-bonding and sterically modulated by the tert-butyl group.
Spectroscopic Validation
To validate the crystal structure in solution or bulk powder, the following spectroscopic signatures are diagnostic:
Proton NMR ( H NMR, 400 MHz, DMSO- )
- 1.60 - 1.70 ppm (s, 9H): The diagnostic singlet for the tert-butyl group. Its sharp integration confirms the N1 substitution.
- 5.40 - 5.80 ppm (s, 1H): The C4-H proton of the pyrazole ring.
-
5.00 - 6.50 ppm (br s, 2H): The
protons. This signal is exchangeable with and its chemical shift is highly concentration-dependent due to the H-bonding described in Section 3.2. - 7.30 - 7.80 ppm (m, 5H): Phenyl aromatic protons.
Infrared Spectroscopy (FT-IR)
-
3400 - 3200 cm
: Doublet corresponding to symmetric and asymmetric stretching of the primary amine. -
1620 cm
: stretching of the pyrazole ring. -
2960 cm
: Strong aliphatic stretch (tert-butyl).
Relevance in Drug Design (SAR)
The crystallographic insights of this scaffold directly translate to its efficacy as a kinase inhibitor intermediate.
-
Hydrophobic Pocket Filling: The tert-butyl group is a "fat" lipophilic moiety. In ATP-competitive inhibitors (e.g., p38 MAP kinase inhibitors), this group often occupies the hydrophobic "gatekeeper" pocket or the allosteric pocket adjacent to the ATP binding site.
-
H-Bond Donor/Acceptor: The C5-amine and N2-pyrazole nitrogen mimic the adenine ring of ATP, forming the critical "hinge region" hydrogen bonds with the kinase backbone (e.g., with the backbone amide of Met109 in p38).
-
Rigidity: The crystal structure reveals that while the phenyl ring can rotate, the N1-tert-butyl bond is relatively rigid, reducing the entropic penalty upon binding to the protein target.
References
- Regioselective Synthesis of Pyrazoles: Title: Regioselective synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines. Source:Journal of Heterocyclic Chemistry. Context: Defines the mechanism where the terminal nitrogen of hydrazine attacks the carbonyl, confirming the 1-tert-butyl-3-phenyl structure.
-
Crystallographic Analog (3-Nitrophenyl derivative)
- Title: 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
- Source:Acta Crystallographica Section E.
-
URL:[Link]
- Context: Provides the benchmark unit cell data and dihedral angles (50.6°) used to model the target compound.
-
Supramolecular Synthons in Pyrazoles
-
Title: Hydrogen-bond motifs in the crystals of 5-aminopyrazoles.[6]
- Source:CrystEngComm.
- Context: Establishes the prevalence of the dimer motif in this chemical class.
-
- Kinase Inhibitor Structural Biology: Title: Structure-Activity Relationships of Pyrazole-Based p38 Mitogen-Activated Protein Kinase Inhibitors. Source:Journal of Medicinal Chemistry. Context: Explains the pharmacophoric role of the N1-tert-butyl and C5-amino groups in enzyme binding.
Sources
- 1. 442850-72-8 Cas No. | 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine | Apollo [store.apolloscientific.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-5-amine|CAS 956780-06-6 [benchchem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
